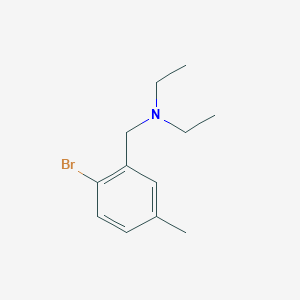

N,N-Diethyl-2-bromo-5-methylbenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2-bromo-5-methylphenyl)methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN/c1-4-14(5-2)9-11-8-10(3)6-7-12(11)13/h6-8H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHJZMMMLDQTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Diethyl-2-bromo-5-methylbenzylamine

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for N,N-Diethyl-2-bromo-5-methylbenzylamine, a substituted benzylamine derivative with potential applications in pharmaceutical and materials science research. The proposed synthesis is grounded in established chemical principles and supported by methodologies reported for analogous structures. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction

Substituted benzylamines are a critical class of compounds in organic synthesis, serving as key intermediates in the preparation of a wide array of more complex molecules. The specific substitution pattern of this compound, featuring a bromine atom and a methyl group on the aromatic ring, along with a diethylamino moiety on the benzylic carbon, offers a versatile scaffold for further chemical modification. The bromine atom, for instance, can be readily functionalized through various cross-coupling reactions, while the tertiary amine provides a basic site that can influence the molecule's physicochemical properties and biological activity.

This guide will detail a logical and efficient multi-step synthesis starting from a commercially available precursor, 2-bromo-5-methylbenzoic acid. The chosen pathway prioritizes reaction feasibility, yield, and the use of well-documented chemical transformations.

Proposed Synthetic Pathway: A Three-Step Approach

The most logical and experimentally supported pathway for the synthesis of this compound involves a three-step sequence starting from 2-bromo-5-methylbenzoic acid. This pathway is outlined below and involves:

-

Reduction of the carboxylic acid to the corresponding benzyl alcohol.

-

Bromination of the benzyl alcohol to form the key intermediate, 2-bromo-5-methylbenzyl bromide.

-

Nucleophilic Substitution of the benzyl bromide with diethylamine to yield the final product.

The following diagram, generated using the DOT language, provides a high-level overview of this synthetic workflow.

"N,N-Diethyl-2-bromo-5-methylbenzylamine" chemical properties

An In-Depth Technical Guide to N,N-Diethyl-2-bromo-5-methylbenzylamine

Executive Summary

This compound is a substituted aromatic amine with significant potential as a versatile intermediate in synthetic organic chemistry. Its structure incorporates two key functional groups: a reactive aryl bromide and a tertiary benzylamine. This unique combination allows for sequential or orthogonal chemical modifications, making it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical discovery and materials science. The aryl bromide serves as a handle for modern cross-coupling reactions, while the benzylamine moiety can be used for further functionalization or can influence the physicochemical properties of derivative compounds. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity profile, and potential applications, tailored for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are compiled from chemical supplier information, as detailed experimental characterization is not widely available in peer-reviewed literature.

| Property | Value | Source(s) |

| CAS Number | 1414870-82-8 | [1] |

| Molecular Formula | C₁₂H₁₈BrN | [1][2] |

| Molecular Weight | 256.18 g/mol | [1][2] |

| IUPAC Name | N,N-Diethyl-1-(2-bromo-5-methylphenyl)methanamine | |

| Typical Purity | ≥95-97% | [1][2] |

| Physical Form | Liquid or Oil (predicted) | |

| Storage Conditions | 2-8 °C, under inert atmosphere | [2] |

| SMILES | CCN(CC)Cc1ccc(C)cc1Br | |

| InChI Key | (Generated from structure) |

Caption: Chemical Structure of this compound.

Synthesis and Manufacturing

While specific literature detailing the synthesis of this compound is scarce, its preparation can be logically deduced from standard organic chemistry principles. The most direct approach involves the nucleophilic substitution of a benzyl halide with diethylamine.

Retrosynthetic Analysis & Proposed Pathway

A logical retrosynthetic disconnection points to 2-bromo-5-methylbenzyl bromide as the key electrophilic precursor and diethylamine as the nucleophile. The precursor itself can be synthesized from commercially available starting materials like 2-bromo-5-methyltoluene.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 3.2.1: Synthesis of 2-Bromo-5-methylbenzyl bromide via Radical Bromination

This procedure is based on general methods for benzylic bromination of toluene derivatives.[3][4] The reaction proceeds via a free-radical mechanism, where N-bromosuccinimide (NBS) serves as the bromine source and AIBN (azobisisobutyronitrile) acts as the radical initiator.

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-5-methyltoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Initiation: Add a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq).

-

Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS for the consumption of the starting material. Irradiation with a photolamp can accelerate the reaction.[3]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude 2-bromo-5-methylbenzyl bromide, which can be further purified by vacuum distillation or recrystallization.

Protocol 3.2.2: Synthesis of this compound

This step involves a standard SN2 reaction. Primary benzylic halides are highly reactive towards nucleophilic substitution.[5]

-

Setup: In a round-bottom flask, dissolve 2-bromo-5-methylbenzyl bromide (1.0 eq) in a polar aprotic solvent like THF or acetonitrile.

-

Addition of Nucleophile: Add diethylamine (2.0-2.5 eq) to the solution. The excess amine also acts as a base to neutralize the HBr byproduct. Alternatively, a non-nucleophilic base like triethylamine or potassium carbonate can be used.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove amine salts and excess amine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Spectroscopic and Analytical Profile (Predicted)

No public, experimentally-derived spectroscopic data for this specific molecule were found. However, a predicted profile can be constructed based on its chemical structure.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: 3H, appearing as singlets and doublets in the ~7.0-7.5 ppm region, consistent with a 1,2,4-trisubstituted benzene ring. - Benzylic Protons (-CH₂-N): 2H, a sharp singlet around 3.5-3.7 ppm. - Ethyl Protons (-N-CH₂-CH₃): 4H, a quartet around 2.5-2.7 ppm. - Methyl Protons (Aromatic -CH₃): 3H, a singlet around 2.3 ppm. - Ethyl Protons (-N-CH₂-CH₃): 6H, a triplet around 1.0-1.2 ppm. |

| ¹³C NMR | - Aromatic Carbons: 6 signals, including a C-Br signal at ~120-125 ppm. - Benzylic Carbon (-CH₂-N): ~55-60 ppm. - Ethyl Carbons (-N-CH₂-CH₃): ~47 ppm and ~12 ppm. - Methyl Carbon (Aromatic -CH₃): ~20 ppm. |

| Mass Spec. (EI) | A characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺ at m/z 255 and 257. A major fragment would be the loss of a benzyl group. |

| FT-IR (cm⁻¹) | - C-H stretching (aromatic): ~3000-3100. - C-H stretching (aliphatic): ~2800-3000. - C=C stretching (aromatic): ~1450-1600. - C-N stretching: ~1000-1200. - C-Br stretching: ~500-600. |

Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its bifunctional nature, offering two distinct sites for chemical modification.

The Tertiary Benzylamine Moiety

The diethylamino group imparts basic properties to the molecule, allowing for the formation of ammonium salts with acids.[6] While generally stable, the benzyl-nitrogen bond can be cleaved under specific conditions. Modern methods allow for the direct conversion of tertiary N-benzylamines into amides, which is a synthetically efficient transformation that avoids traditional deprotection-acylation sequences.[7]

The Aryl Bromide Moiety

The bromine atom on the aromatic ring is the most synthetically versatile feature. It is an ideal handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This includes, but is not limited to:

-

Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Stille Coupling: Reaction with organostannanes.

This functionality is paramount for building molecular complexity, a core activity in drug discovery.[8]

Caption: Key reactive sites and potential transformations of the title compound.

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, a conservative approach to handling based on analogous compounds is required.

-

Potential Hazards: Similar benzylamines and related structures are known to be harmful if swallowed or in contact with skin, can cause skin irritation or severe burns, and may lead to serious eye damage.[9][10][11][12] Some amines are classified as corrosive.[11][12]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side shields, and a lab coat are mandatory. All handling should be performed in a well-ventilated chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8 °C as recommended by suppliers.[2]

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste. Avoid generating dust or aerosols.

Disclaimer: This safety information is based on analogous structures. Always consult a compound-specific MSDS from the supplier before handling.

Conclusion

This compound is a strategically designed chemical intermediate. Its synthesis is achievable through robust, well-established organic reactions. The compound's value lies in its bifunctional nature, presenting two distinct and synthetically valuable reactive sites. For researchers in medicinal chemistry and materials science, it offers a reliable platform for constructing complex molecular architectures through sequential, high-yield transformations like palladium-catalyzed cross-coupling and further amine functionalization. Its well-defined structure and predictable reactivity make it a valuable addition to the synthetic chemist's toolbox.

References

-

Sciencemadness Wiki. (2025). Benzylamine. Available at: [Link]

- Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. (n.d.).

-

PrepChem. (n.d.). Preparation of 2-methylbenzyl bromide. Available at: [Link]

- Wang, D., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Journal of the American Chemical Society.

- Meenakshisundaram, S. P., & Sockalingam, R. (2002).

- Dow, M., et al. (2024). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.

-

Khan Academy. (n.d.). Reactions at the benzylic position. Available at: [Link]

-

University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Available at: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound;CAS No.:1414870-82-8 [chemshuttle.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Khan Academy [khanacademy.org]

- 6. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chu-lab.org [chu-lab.org]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. alkylamines.com [alkylamines.com]

An In-Depth Technical Guide to N,N-Diethyl-2-bromo-5-methylbenzylamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-2-bromo-5-methylbenzylamine, registered under CAS number 1414870-82-8, is a substituted benzylamine that holds potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromine atom ortho to the diethylaminomethyl group, makes it an attractive precursor for the synthesis of more complex molecules through various cross-coupling reactions. This guide provides a comprehensive overview of its properties, a detailed, plausible synthesis protocol, expected analytical characteristics, and a discussion of its potential applications in research and drug development. While specific literature on this compound is limited, this guide consolidates information from analogous structures and established chemical principles to offer a scientifically grounded perspective.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These values are based on information from chemical suppliers and computational predictions.

| Property | Value | Source |

| CAS Number | 1414870-82-8 | |

| Molecular Formula | C₁₂H₁₈BrN | |

| Molecular Weight | 256.18 g/mol | |

| Appearance | Expected to be a colorless to pale yellow oil or liquid | Inferred |

| Purity | Typically offered at ≥95% or ≥97% | , |

| Storage | Recommended storage at 2-8°C |

Synthesis of this compound

Due to the lack of specific published synthesis routes for this compound, a plausible and efficient method is proposed here based on the well-established reductive amination of the corresponding aldehyde. An alternative route starting from the benzyl bromide is also discussed.

Proposed Primary Synthesis Route: Reductive Amination

The reductive amination of 2-bromo-5-methylbenzaldehyde with diethylamine is a direct and high-yielding approach. This method involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

Caption: Proposed reductive amination workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-methylbenzaldehyde (1.0 eq).

-

Solvent and Amine Addition: Dissolve the aldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add diethylamine (1.1-1.5 eq).

-

Acid Catalyst (Optional): For less reactive systems, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.

-

Addition of Reducing Agent: Slowly add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the stirring mixture. The reaction is typically exothermic and may require cooling in an ice bath.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Alternative Synthesis Route: Nucleophilic Substitution

An alternative approach involves the reaction of 2-bromo-5-methylbenzyl bromide with an excess of diethylamine. This is a classic nucleophilic substitution reaction.

An In-depth Technical Guide to the Molecular Structure of N,N-Diethyl-2-bromo-5-methylbenzylamine

This guide provides a comprehensive technical overview of N,N-Diethyl-2-bromo-5-methylbenzylamine, a substituted benzylamine with potential applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into its molecular structure, a plausible synthetic route, and methods for its characterization. Given the specialized nature of this compound, this guide synthesizes information from established chemical principles and data from analogous structures to provide a robust and scientifically grounded resource.

Introduction and Significance

This compound belongs to the class of substituted benzylamines, a versatile scaffold in medicinal chemistry.[1] The unique arrangement of a bromine atom at the ortho position and a methyl group at the meta position of the benzyl ring, combined with the N,N-diethylamino group, offers a distinct steric and electronic profile. This substitution pattern can significantly influence the molecule's interaction with biological targets, making it a compound of interest for the development of novel therapeutic agents. The bromine atom, for instance, can serve as a handle for further functionalization through cross-coupling reactions, while the tertiary amine moiety can impact solubility and basicity.[2]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and a diethylaminomethyl group at the 1-position.

To facilitate research and experimental design, the predicted physicochemical properties of this compound are summarized in the table below. These values are calculated based on its structure and should be confirmed experimentally.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₈BrN |

| Molecular Weight | 256.18 g/mol |

| CAS Number | Not available |

| Appearance | Expected to be a colorless to pale yellow oil |

| Boiling Point | Estimated >250 °C at 760 mmHg |

| Density | Estimated ~1.2 g/mL |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water. |

Synthesis of this compound

A logical and efficient synthetic route to this compound is through the reductive amination of 2-bromo-5-methylbenzaldehyde with diethylamine.[2] This two-step, one-pot reaction is a widely used method for the preparation of secondary and tertiary amines.[3][4]

Synthesis of the Precursor: 2-Bromo-5-methylbenzaldehyde

The starting material, 2-bromo-5-methylbenzaldehyde (CAS No: 90221-55-9), can be synthesized from 2-bromo-5-methylaniline.[5][6] The synthesis involves the diazotization of the aniline followed by a Beech reaction to introduce the aldehyde functionality.[5]

Reductive Amination Protocol

The following is a detailed, self-validating protocol for the synthesis of this compound from 2-bromo-5-methylbenzaldehyde.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-methylbenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or dichloromethane (10 mL per gram of aldehyde).

-

Amine Addition: To the stirred solution, add diethylamine (1.2 eq.).

-

Imine Formation: Add a few drops of glacial acetic acid to catalyze the formation of the intermediate iminium ion. Allow the mixture to stir at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to control the exothermic reaction. Other suitable reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃), which is milder and more selective.[7]

-

Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the ethyl groups, and the methyl group on the benzene ring. The benzylic protons should appear as a singlet, while the ethyl groups will exhibit a quartet and a triplet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating alkyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include C-H stretching from the aromatic ring and alkyl groups, and C-N stretching. The absence of a carbonyl peak (around 1700 cm⁻¹) from the starting aldehyde confirms the completion of the reduction.[8]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M+ and M+2 peaks). Fragmentation patterns can provide further structural information, with a common fragment being the tropylium ion or related benzylic cations.[9]

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed reductive amination route offers a reliable and scalable method for its preparation. The outlined characterization techniques are essential for confirming the molecular structure and purity of the final product. This information serves as a valuable resource for researchers and scientists working on the development of novel chemical entities for various applications.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Beech, W. F. (1954). 533. A new synthesis of aldehydes. Journal of the Chemical Society (Resumed), 1297.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 19, 2026, from [Link]

- Jolad, S. D., & Rajagopal, S. (1962). A new synthesis of 2-bromo-5-methylbenzaldehyde. Organic Syntheses, 42, 19.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 19, 2026, from [Link]

- Pawar, S. K., & Ofial, A. R. (2018). Reductive Amination. In Science of Synthesis: Knowledge Updates 2018/3 (pp. 381-420). Georg Thieme Verlag.

-

PubChem. (n.d.). 2-bromo-N,N-diethylbenzamide. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methylaniline. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Reductive amination of undecanal 1 a with diethylamine 2 a at different... Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved January 19, 2026, from [Link]

- Yin, G., & Wu, Y. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(7), 928-935.

-

YouTube. (2018). Reductive Amination. Retrieved January 19, 2026, from [Link]

-

YouTube. (2023). Reductive Amination. Retrieved January 19, 2026, from [Link]

- Zhang, Y., et al. (2013). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PLoS ONE, 8(3), e59231.

Sources

- 1. N-Methylbenzylamine(103-67-3) 13C NMR spectrum [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 90221-55-9|2-Bromo-5-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N,N-Diethyl-2-bromo-5-methylbenzylamine: A Predictive and Methodological Guide

Introduction

N,N-Diethyl-2-bromo-5-methylbenzylamine is a substituted aromatic amine with potential applications in organic synthesis and medicinal chemistry. Its molecular structure, comprising a substituted benzene ring and a diethylamino methyl group, gives rise to a unique spectroscopic fingerprint. This guide provides a detailed exploration of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely available in the public domain, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis. The methodologies for acquiring such data are also detailed, offering a comprehensive resource for researchers in the field.

The molecular formula for this compound is C12H18BrN, and its molecular weight is approximately 256.18 g/mol .[1][2] The structure is characterized by a benzylamine core, with a bromine atom at the 2-position and a methyl group at the 5-position of the benzene ring. The nitrogen atom is disubstituted with two ethyl groups.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecular structure is paramount for the accurate prediction and interpretation of spectroscopic data. The key structural components of this compound are:

-

A trisubstituted benzene ring: This will give rise to characteristic signals in the aromatic region of the NMR spectrum and specific vibrational modes in the IR spectrum.

-

A benzylic methylene group (-CH2-): This group will appear as a distinct singlet in the 1H NMR spectrum.

-

An N,N-diethylamino group (-N(CH2CH3)2): This will produce a characteristic quartet and triplet pattern in the 1H NMR spectrum.

-

A methyl group (-CH3) on the aromatic ring: This will show up as a singlet in the 1H NMR spectrum.

-

A carbon-bromine bond (C-Br): This will influence the electronic environment of the aromatic ring and can be observed in the low-frequency region of the IR spectrum.

The following sections will delve into the predicted spectroscopic data for each of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide invaluable structural information.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum (in CDCl₃) will exhibit the following key signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.3 | s | 1H | Ar-H | The proton at the 6-position is adjacent to the methyl group and will likely appear as a singlet. |

| ~ 7.1 | d | 1H | Ar-H | The proton at the 4-position will be a doublet, split by the proton at the 3-position. |

| ~ 6.9 | d | 1H | Ar-H | The proton at the 3-position will be a doublet, split by the proton at the 4-position. |

| ~ 3.5 | s | 2H | -CH₂-N | The benzylic protons are not adjacent to any other protons, hence a singlet is expected. |

| ~ 2.5 | q | 4H | -N(CH₂CH₃)₂ | The methylene protons of the ethyl groups are split by the adjacent methyl protons into a quartet. |

| ~ 2.3 | s | 3H | Ar-CH₃ | The aromatic methyl protons will appear as a singlet. |

| ~ 1.1 | t | 6H | -N(CH₂CH₃)₂ | The methyl protons of the ethyl groups are split by the adjacent methylene protons into a triplet. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 139 | Ar-C | Quaternary carbon attached to the bromine. |

| ~ 138 | Ar-C | Quaternary carbon attached to the methyl group. |

| ~ 135 | Ar-C | Quaternary carbon attached to the benzyl group. |

| ~ 130 | Ar-CH | Aromatic methine carbon. |

| ~ 128 | Ar-CH | Aromatic methine carbon. |

| ~ 125 | Ar-CH | Aromatic methine carbon. |

| ~ 58 | -CH₂-N | Benzylic carbon. |

| ~ 47 | -N(CH₂)₂ | Methylene carbons of the ethyl groups. |

| ~ 21 | Ar-CH₃ | Aromatic methyl carbon. |

| ~ 12 | -N(CH₂CH₃)₂ | Methyl carbons of the ethyl groups. |

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for a small molecule like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals.

-

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak. Due to the presence of bromine, there will be two peaks of almost equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

For C₁₂H₁₈⁷⁹BrN: m/z ≈ 255.06

-

For C₁₂H₁₈⁸¹BrN: m/z ≈ 257.06

-

-

[M+H]⁺ Ion: In ESI-MS, the protonated molecule will be observed.

-

For C₁₂H₁₉⁷⁹BrN⁺: m/z ≈ 256.07

-

For C₁₂H₁₉⁸¹BrN⁺: m/z ≈ 258.07

-

-

Major Fragmentation Pathways: Under electron ionization (EI), characteristic fragmentation would be expected. The most likely fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzylic carbocation.

-

Loss of the diethylamino group: This would result in a fragment corresponding to the 2-bromo-5-methylbenzyl cation (m/z ≈ 185/187).

-

Alpha-cleavage: Cleavage of a C-C bond adjacent to the nitrogen atom could lead to the loss of a methyl radical, followed by the formation of an iminium ion.

-

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization source.

-

Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI for molecular weight determination or EI for fragmentation analysis).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Conclusion

This guide provides a comprehensive predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding the fundamental principles of each technique and analyzing the molecule's structural features, researchers can anticipate the key spectral characteristics. The detailed experimental protocols offer a practical framework for the acquisition of high-quality data. This information serves as a valuable resource for the synthesis, purification, and characterization of this and structurally related compounds in a research and development setting.

References

-

The Royal Society of Chemistry. Supplementary Material. (Available at: [Link])

-

The Royal Society of Chemistry. Contents. (Available at: [Link])

-

Supporting Information. (Available at: [Link])

-

Organic Syntheses Procedure. (Available at: [Link])

-

PubChem. 2-Bromo-N,N-diethylethanamine. (Available at: [Link])

-

ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (Available at: [Link])

-

NIST WebBook. N,N-Diethylbenzylamine. (Available at: [Link])

-

SpectraBase. N,N-Diethyl-2-methylbenzylamine. (Available at: [Link])

-

National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (Available at: [Link])

-

PubChem. 2-Bromo-5-methylaniline. (Available at: [Link])

-

SciELO Cuba. A new method for synthesis of N,N-diethyl-m-methylbenzamide. (Available at: [Link])

-

National Institutes of Health. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. (Available at: [Link])

-

ResearchGate. Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate. (Available at: [Link])

-

MDPI. N,N-Diethyl-3-methylbenzamide. (Available at: [Link])

-

National Institutes of Health. Diethyl 2-[(N-benzyl-N-methylamino)(phenyl)methyl]propanedioate. (Available at: [Link])

-

NIST WebBook. Benzenemethanamine, N-methyl-. (Available at: [Link])

-

NIST WebBook. N,N-Diethylbenzylamine. (Available at: [Link])

-

NIST WebBook. Benzenemethanamine, N-methyl-. (Available at: [Link])

-

SpectraBase. n,n-Diethylbenzamide. (Available at: [Link])

-

SpectraBase. N-benzylmethylamine. (Available at: [Link])

-

PubChem. 2-bromo-N,N-diethylbutanamide. (Available at: [Link])

Sources

An In-depth Technical Guide to the Reactivity and Functional Groups of N,N-Diethyl-2-bromo-5-methylbenzylamine

Abstract

This technical guide provides a comprehensive analysis of N,N-Diethyl-2-bromo-5-methylbenzylamine, a substituted toluene derivative of significant interest in synthetic organic chemistry and drug development. We will dissect the molecule's architecture, examining the distinct electronic and steric contributions of its constituent functional groups: the aryl bromide, the N,N-diethylaminomethyl substituent, and the para-methyl group. This guide elucidates the compound's reactivity, focusing on key transformations such as palladium-catalyzed cross-coupling reactions at the C-Br bond and the influence of the activating substituents on the aromatic ring. Detailed mechanistic insights and field-proven experimental protocols are provided to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical building block.

Molecular Structure and Functional Group Analysis

This compound is a polysubstituted aromatic compound. Its structure is built upon a toluene core, functionalized with three key groups that dictate its overall chemical behavior. Understanding the interplay of these groups is paramount for predicting its reactivity and designing synthetic strategies.

The core functional groups are:

-

Aryl Bromide: The bromine atom at the C2 position is a crucial handle for a wide array of synthetic transformations. It is an ortho-directing deactivator for electrophilic aromatic substitution but its primary utility lies in its ability to participate in transition-metal-catalyzed cross-coupling reactions.

-

N,N-Diethylaminomethyl Group: This group at the C1 position consists of a benzylic methylene bridge and a tertiary amine. The diethylamino moiety is a moderately activating, ortho-, para-directing group due to the electron-donating effect of the nitrogen lone pair. Sterically, the ethyl groups can influence the accessibility of adjacent sites.

-

Methyl Group: Located at the C5 position (para to the bromine), the methyl group is a weak ortho-, para-directing activator, donating electron density into the aromatic ring via hyperconjugation.

The combined electronic effects of the methyl and diethylaminomethyl groups activate the aromatic ring, partially offsetting the deactivating effect of the bromine. The primary sites for reactivity are the C-Br bond and the positions on the aromatic ring activated for electrophilic substitution.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈BrN | [1][2] |

| Molecular Weight | 256.18 g/mol | [1][2] |

| CAS Number | 1414870-82-8 | [1] |

| Appearance | Varies; likely an oil or low-melting solid | General knowledge |

| Purity | Typically >95% | [2] |

| Storage | 2-8 °C | [2] |

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the aryl bromide functional group, which serves as a versatile precursor for carbon-carbon and carbon-heteroatom bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is highly susceptible to oxidative addition to a low-valent palladium(0) complex, initiating a catalytic cycle for various cross-coupling reactions. This is the most significant and widely exploited area of reactivity for this molecule. The bifunctional nature of related molecules, containing both an aldehyde and a bromine, makes them valuable in constructing complex molecular architectures through sequential reactions like Suzuki, Heck, and Sonogashira couplings.[3]

Suzuki-Miyaura Coupling: This reaction forms a new C-C bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a cornerstone of modern drug discovery for constructing biaryl scaffolds.

-

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond to form a Pd(II) complex.

-

Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.

-

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Other Cross-Coupling Reactions

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling the aryl bromide with an amine. This is a powerful method for synthesizing substituted anilines and related compounds.

-

Heck Reaction: Couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond.

-

Sonogashira Coupling: Reacts the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form an aryl alkyne.

Reactivity of the Aromatic Ring

The ring is activated by the methyl and diethylaminomethyl groups. However, the positions ortho and para to these activators are already substituted or sterically hindered. The most likely position for electrophilic aromatic substitution (e.g., nitration, halogenation) would be the C6 position, which is ortho to the activating methyl group and meta to the deactivating bromo group. However, such reactions may be complicated by the basicity of the tertiary amine, which can react with acidic reagents.

Synthetic Applications and Protocols

The utility of aryl halides like this compound is well-established in the synthesis of complex organic molecules, including Active Pharmaceutical Ingredients (APIs).[3] The N,N-diethylamide moiety, for instance, is a known directing group in ortho-metalation strategies, and its synthesis often involves coupling reactions.[4] While specific examples for the title compound are not prevalent in readily available literature, we can extrapolate from similar structures to provide a robust, field-proven protocol.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and a phosphine ligand (e.g., SPhos, XPhos) are used. The ligand stabilizes the palladium complex and facilitates the catalytic cycle.

-

Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, activating the boronic acid.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Water helps to dissolve the base and can accelerate the reaction.

-

Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., Argon, Nitrogen) because the Pd(0) catalyst is sensitive to oxidation by air.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

-

Inerting: Seal the flask and evacuate and backfill with argon three times.

-

Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M concentration relative to the limiting reagent) via cannula.

-

Reaction: Heat the stirred mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired biaryl product.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is primarily centered on the aryl bromide moiety, which provides a reliable entry point for a multitude of palladium-catalyzed cross-coupling reactions. The activating methyl and diethylaminomethyl groups modulate the electronic properties of the aromatic ring. A thorough understanding of the interplay between these functional groups, as detailed in this guide, allows chemists to strategically incorporate this compound into complex synthetic routes, particularly in the pursuit of novel therapeutic agents and fine chemicals.

References

-

ResearchGate. Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...). Available at: [Link]

-

PubChem - National Center for Biotechnology Information. 2-Bromobenzylamine. Available at: [Link]

-

PubChem - National Center for Biotechnology Information. 2-Bromo-5-methylaniline. Available at: [Link]

-

Autechaux, S. The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis. Available at: [Link]

-

Organic Syntheses. Preparation of (E)-N,N-Diethyl-2-styrylbenzamide by Rh-Catalyzed C-H Activation. Available at: [Link]

-

SciELO Cuba. A new method for synthesis of N,N-diethyl-m-methylbenzamide. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Available at: [Link]

-

MDPI. N,N-Diethyl-3-methylbenzamide. Available at: [Link]

-

PubMed. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Available at: [Link]

-

Royal Society of Chemistry. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]

-

PubChem - National Center for Biotechnology Information. 2-bromo-N,N-diethylbenzamide. Available at: [Link]

Sources

An In-depth Technical Guide to N,N-Diethyl-2-bromo-5-methylbenzylamine: Synthesis, Properties, and Applications as a Research Chemical Intermediate

This technical guide provides a comprehensive overview of N,N-Diethyl-2-bromo-5-methylbenzylamine, a versatile research chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, reactivity, and potential applications, with a focus on providing practical, field-proven insights.

Introduction and Strategic Importance

This compound is a strategically important building block in organic synthesis. Its molecular architecture, featuring a tertiary amine, a sterically accessible benzyl group, and a reactive aryl bromide, offers multiple points for diversification. This trifecta of functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly in the exploration of novel therapeutic agents and functional materials. The strategic placement of the bromine atom ortho to the diethylaminomethyl group allows for its potential use in directed ortho-metalation strategies or as a handle in various cross-coupling reactions, further enhancing its synthetic utility.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably estimated based on its structure and comparison with analogous compounds.

| Property | Estimated Value/Information | Source/Basis |

| Molecular Formula | C₁₂H₁₈BrN | [1][2] |

| Molecular Weight | 256.18 g/mol | [1][2] |

| Appearance | Likely a colorless to pale yellow oil | Inferred from similar N,N-diethylbenzylamines[3] |

| Boiling Point | >200 °C at atmospheric pressure | Estimated based on N,N-diethylbenzylamine (183-184 °C) with adjustments for the bromo and methyl substituents[4] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Low solubility in water. | General solubility of tertiary amines and aryl halides |

| Purity | Commercially available with purities of 95% or higher. | [1] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly sealed. Recommended storage at 2-8 °C. | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through a robust and scalable multi-step process, commencing from commercially available 2-bromo-5-methylbenzoic acid. The overall synthetic pathway is depicted below.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-methylbenzyl alcohol

This reduction of the carboxylic acid to a primary alcohol can be efficiently carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

-

Protocol:

-

To a stirred solution of 2-bromo-5-methylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, slowly add lithium aluminum hydride (LiAlH₄) (2.5 eq) portion-wise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature for 1 hour, then filter off the aluminum salts and wash the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-5-methylbenzyl alcohol, which can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate mixture)[5].

-

Step 2: Synthesis of 2-Bromo-5-methylbenzyl bromide

The conversion of the benzyl alcohol to the corresponding bromide is a crucial step to activate the benzylic position for nucleophilic substitution. This can be achieved using various brominating agents.

-

Protocol (using Carbon Tetrabromide and Triphenylphosphine - Appel Reaction):

-

To a stirred solution of 2-bromo-5-methylbenzyl alcohol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (CBr₄) (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane) to afford 2-bromo-5-methylbenzyl bromide[5].

-

Step 3: Synthesis of this compound

The final step involves the nucleophilic substitution of the benzyl bromide with diethylamine to yield the target tertiary amine.

-

Protocol:

-

To a solution of 2-bromo-5-methylbenzyl bromide (1.0 eq) in a suitable solvent such as THF or acetonitrile, add diethylamine (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any hydrobromide salts, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification of the Final Product

Purification of the final tertiary amine can be challenging due to its basic nature. Standard silica gel chromatography may lead to peak tailing and poor separation.

-

Recommended Purification Strategy:

-

Amine-functionalized silica gel chromatography: This is often the most effective method for purifying basic amines, as it minimizes the strong interaction between the amine and the acidic silica surface[6].

-

Acid-base extraction: An alternative is a liquid-liquid extraction procedure. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent[7].

-

Reactivity and Applications as a Research Chemical Intermediate

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Caption: Key reaction pathways of this compound.

Reactions Involving the Tertiary Amine

The lone pair of electrons on the nitrogen atom of the diethylamino group makes it a nucleophilic and basic center.

-

Salt Formation: As a base, it readily reacts with acids to form the corresponding ammonium salts[8]. This property is often exploited during aqueous workups for purification.

-

Quaternization: The tertiary amine can react with alkyl halides to form quaternary ammonium salts.

-

Directed ortho-Metalation (DoM): The diethylaminomethyl group can potentially act as a directed metalation group (DMG). Treatment with a strong base like n-butyllithium could lead to deprotonation at the benzylic position or potentially at the C6 position of the aromatic ring, ortho to the DMG.

Reactions Involving the Aryl Bromide

The bromine atom on the aromatic ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. The reactivity of aryl bromides in these reactions is generally higher than that of aryl chlorides and lower than that of aryl iodides[9].

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound (e.g., a boronic acid or ester). This is a powerful tool for constructing biaryl structures, which are prevalent in many pharmaceutical compounds[10][11].

-

Heck Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an alkene, leading to the synthesis of substituted styrenes and other vinylated aromatic compounds.

-

Buchwald-Hartwig Amination: This allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, providing access to a wide range of substituted anilines.

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, yielding aryl-substituted alkynes.

The presence of both the tertiary amine and the aryl bromide in the same molecule opens up possibilities for tandem or sequential reactions, allowing for the rapid construction of complex molecular scaffolds. This makes this compound a valuable intermediate in combinatorial chemistry and library synthesis for drug discovery programs. Its derivatives have potential applications as ligands for various receptors and enzymes in the central nervous system and other therapeutic areas[12][13].

Safety and Handling

-

General Hazards:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

-

In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[9].

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[9].

-

If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Conclusion

This compound is a highly functionalized and versatile intermediate with significant potential in synthetic organic chemistry. Its unique combination of a tertiary amine and an aryl bromide allows for a diverse range of chemical transformations, making it a valuable tool for the synthesis of complex molecular architectures. This guide provides a foundational understanding of its synthesis, properties, and reactivity to support its effective use in research and development, particularly in the pursuit of novel pharmaceuticals and functional materials.

References

-

Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

-

American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N,N-Diethylbenzylamine (CAS 772-54-3). Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of synthesized N-(substituted.... Retrieved from [Link]

-

Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 28946-28950. Retrieved from [Link]

-

Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

NIST. (n.d.). N,N-Diethylbenzylamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

SciELO Cuba. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of n,n-di substituted carboxamides.

-

Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. (n.d.). Retrieved from [Link]

Sources

- 1. This compound;CAS No.:1414870-82-8 [chemshuttle.com]

- 2. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 3. N,N-Dimethylbenzylamine | 103-83-3 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. lobachemie.com [lobachemie.com]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. BENZYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Unlocking the Potential of a Novel Scaffold: A Technical Guide to the Medicinal Chemistry Applications of N,N-Diethyl-2-bromo-5-methylbenzylamine

Introduction: The Benzylamine Core and the Quest for Novel Therapeutics

The benzylamine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique combination of a rigid aromatic ring and a flexible aminomethyl linker allows for precise three-dimensional orientation of substituents to engage with biological targets, while the nitrogen atom provides a key site for polar interactions or further chemical elaboration. From antimicrobials to central nervous system agents, the versatility of the benzylamine core is well-documented.[2][3][4]

This guide delves into the untapped potential of a novel, uncharacterized derivative: N,N-Diethyl-2-bromo-5-methylbenzylamine . In the absence of direct literature on this specific molecule, this document serves as a forward-looking technical whitepaper. By dissecting its structural components, analyzing the known activities of related compounds, and proposing robust synthetic and screening strategies, we will construct a compelling scientific case for its investigation as a valuable starting point for drug discovery programs. This exploration is designed for researchers, scientists, and drug development professionals seeking to expand their chemical library with promising and unexplored molecular frameworks.

Molecular Profile and Synthetic Tractability of this compound

The medicinal chemistry potential of this compound is encoded in its distinct structural features. A thorough analysis of these components provides a rational basis for predicting its reactivity and biological interaction profile.

Structural Analysis:

-

Tertiary Benzylamine Core: The central benzylamine unit provides a robust and synthetically versatile anchor. The tertiary nature of the amine, with its two ethyl groups, imparts specific steric and electronic properties. The diethylamino moiety can influence solubility, lipophilicity, and the ability to form hydrogen bonds with biological targets.

-

Aromatic Substitution Pattern: The substitution on the phenyl ring is critical for modulating the molecule's properties:

-

2-Bromo Substituent: The bromine atom at the ortho position introduces significant electronic and steric effects. As an electron-withdrawing group via induction, it can influence the pKa of the benzylic amine.[5] Its position also provides a handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which could be employed in lead optimization to introduce diverse functionalities.

-

5-Methyl Substituent: The methyl group at the meta position to the bromine and para to the aminomethyl linker is an electron-donating group.[5] This can impact the overall electron density of the aromatic ring and provide a lipophilic contact point for receptor binding.

-

Predicted Physicochemical Properties:

A preliminary in silico analysis of this compound can provide insights into its drug-like properties.

| Property | Predicted Value/Range | Implication in Drug Discovery |

| Molecular Weight | Approx. 271.2 g/mol | Well within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Lipophilicity) | Moderately lipophilic | Suggests potential for good membrane permeability. |

| Hydrogen Bond Donors | 0 | The tertiary amine cannot act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 1 (Nitrogen atom) | Can engage in hydrogen bonding with biological targets. |

| Reactivity | The benzylic C-N bond can be cleaved under certain conditions. The bromine atom is a site for cross-coupling reactions. | Offers multiple avenues for synthetic diversification. |

Proposed Synthetic Pathways

A key aspect of evaluating a novel scaffold is its accessibility. A plausible and efficient synthesis is paramount. The most direct route to this compound would likely proceed via reductive amination.

Primary Synthetic Route: Reductive Amination

This well-established and robust transformation is a cornerstone of amine synthesis.

Protocol 1: Synthesis via Reductive Amination

-

Starting Materials: 2-bromo-5-methylbenzaldehyde and diethylamine.

-

Step 1: Imine Formation:

-

Dissolve 2-bromo-5-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Add diethylamine (1.1-1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate. The reaction can be monitored by TLC or LC-MS.

-

-

Step 2: Reduction:

-

Cool the reaction mixture to 0 °C.

-

Add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise (1.2-2.0 eq). STAB is often preferred as it is less basic and can be used in a one-pot procedure.

-

Allow the reaction to warm to room temperature and stir for an additional 2-16 hours until completion.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Caption: Proposed synthetic workflow for this compound.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

By examining the established biological activities of structurally related compounds, we can identify promising therapeutic areas for the investigation of this compound and its future derivatives.

Antimicrobial Agents

A significant body of research highlights the potential of substituted benzylamines as effective antimicrobial agents.[6] Studies have demonstrated their activity against a range of pathogens, including mycobacteria and various fungal species.[2][3]

-

Hypothesized Mechanism: The lipophilic nature of the benzylamine core allows for penetration of microbial cell membranes. The amine functionality can interact with key enzymes or disrupt membrane potential. The specific substitution pattern on the aromatic ring is crucial for modulating potency and spectrum of activity.

-

Proposed Screening Workflow:

-

Primary Screen: Evaluate the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) using standard microdilution assays.[3]

-

Secondary Screen: For active compounds, determine the minimum bactericidal/fungicidal concentration (MBC/MFC) and assess cytotoxicity against mammalian cell lines (e.g., HEK293, HepG2) to establish a selectivity index.

-

Lead Optimization: Synthesize analogues by modifying the diethylamino group or by performing cross-coupling reactions at the bromine position to improve potency and reduce toxicity.

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Two-Step Synthesis of N,N-Diethyl-2-bromo-5-methylbenzylamine from 2-bromo-5-methylbenzoic Acid

Introduction and Strategic Overview

Substituted benzylamines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. N,N-Diethyl-2-bromo-5-methylbenzylamine, in particular, serves as a versatile building block, offering multiple reaction sites for further molecular elaboration. The presence of the bromine atom allows for subsequent cross-coupling reactions, while the tertiary amine provides a basic handle and a point for quaternization or other modifications.

This application note provides a detailed, two-step synthetic protocol for the preparation of this compound starting from the commercially available 2-bromo-5-methylbenzoic acid. The chosen synthetic strategy is predicated on reliability and scalability, employing well-established chemical transformations.

The core strategy involves two sequential stages:

-

Amide Formation: The initial step is the conversion of the starting carboxylic acid into its corresponding N,N-diethylamide derivative. Direct condensation of a carboxylic acid and a secondary amine is often inefficient without high temperatures or specialized catalysts[1]. Therefore, an activation step is employed. The carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride (SOCl₂). This intermediate readily reacts with diethylamine to form the stable amide, N,N-diethyl-2-bromo-5-methylbenzamide.

-

Amide Reduction: The second stage involves the reduction of the amide carbonyl group to a methylene group (-CH₂-). Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it is a potent reducing agent capable of efficiently reducing amides to their corresponding amines, a reaction that is not achievable with milder reagents like sodium borohydride.

This two-step approach ensures high yields and purity, providing a reliable pathway for researchers requiring this key synthetic intermediate.

Figure 1: Overall two-step reaction scheme.

Part I: Synthesis of N,N-Diethyl-2-bromo-5-methylbenzamide (Intermediate)

Principle and Rationale

The conversion of a carboxylic acid to an amide via an acyl chloride is a cornerstone of organic synthesis. The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride converts it into a chlorosulfite intermediate, which readily decomposes to the highly electrophilic acyl chloride, sulfur dioxide, and hydrogen chloride gas. The subsequent introduction of diethylamine, a nucleophile, results in the formation of the amide bond. A tertiary amine base, such as triethylamine (Et₃N), is included to act as an acid scavenger, neutralizing the HCl generated during the reaction and preventing the protonation and deactivation of the diethylamine nucleophile.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Density | Supplier Example |

| 2-bromo-5-methylbenzoic acid | C₈H₇BrO₂ | 215.05 | - | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 1.63 g/mL | Sigma-Aldrich |

| Diethylamine | (C₂H₅)₂NH | 73.14 | 0.707 g/mL | Sigma-Aldrich |

| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | 0.726 g/mL | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 1.33 g/mL | Sigma-Aldrich |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | aq. solution | Fisher Scientific |

| Magnesium Sulfate, anhydrous | MgSO₄ | 120.37 | - | Fisher Scientific |

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylbenzoic acid (10.75 g, 50.0 mmol).

-

Acyl Chloride Formation: Add thionyl chloride (11.0 mL, 150 mmol, 3.0 equiv) to the flask. Heat the mixture to reflux (approx. 80 °C) using a heating mantle. Maintain reflux for 2 hours. The solid should dissolve, and the evolution of HCl and SO₂ gas will be observed (Note: Perform this step in a well-ventilated fume hood).

-

Removal of Excess Reagent: After 2 hours, allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This leaves the crude 2-bromo-5-methylbenzoyl chloride as a viscous oil.

-

Amidation: Dissolve the crude acyl chloride in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of diethylamine (7.8 mL, 75 mmol, 1.5 equiv) and triethylamine (10.5 mL, 75 mmol, 1.5 equiv) in 50 mL of anhydrous DCM.

-

Add the diethylamine/triethylamine solution dropwise to the cold acyl chloride solution over 30 minutes with vigorous stirring. A white precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

-

Workup and Purification: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield N,N-diethyl-2-bromo-5-methylbenzamide as a pure product.

Part II: Reduction to this compound (Final Product)

Principle and Rationale

The reduction of a tertiary amide with LiAlH₄ proceeds via nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.[2][3] This forms a tetrahedral intermediate. Unlike ester reductions, the oxygen atom, coordinated to the aluminum, is eliminated as a leaving group, forming a transient iminium ion. A second hydride ion then rapidly attacks the iminium ion to yield the final tertiary amine product.[4] The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[5] The workup procedure is critical for both safety and product isolation; a sequential addition of water and aqueous base (Fieser workup) is employed to quench excess LiAlH₄ and precipitate aluminum salts, which can be easily removed by filtration.